![molecular formula C21H20N4O4 B601575 Apixaban Impurity 15 CAS No. 1466571-07-2](/img/structure/B601575.png)
Apixaban Impurity 15
Overview
Description
Apixaban Impurity 15 is an impurity standard of Apixaban . Apixaban is an anticoagulant used to prevent blood clots and strokes .
Synthesis Analysis
The synthesis of Apixaban involves a process starting from inexpensive 4-chloronitrobenzene and piperidine . An eight-step procedure for the intermediate has been developed . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . Most of these reactions are highly efficient and practical as they occur under mild conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Apixaban include the oxidation of the piperidine cycle to the corresponding lactam using sodium chlorite . The mixture of 15 and 15’ is eliminated in the presence of Li2CO3/LiCl, yielding 16 and 16’ with a total yield of 90% .Scientific Research Applications
- Apixaban Impurity 15 is a crucial intermediate in the synthesis of apixaban, a potent inhibitor of blood coagulation factor Xa . Researchers have developed practical and efficient processes for its preparation, starting from inexpensive 4-chloronitrobenzene and piperidine. The eight-step procedure yields this key intermediate, contributing to the overall synthesis of apixaban.
- Scientists have focused on developing robust analytical methods for apixaban and its impurities. While pharmacopeial monographs are lacking, high-performance liquid chromatography (HPLC) methods have been validated for apixaban analysis . These methods enable accurate quantification and impurity profiling, ensuring product quality and safety.
- Researchers investigate the stability of apixaban formulations, including the behavior of Impurity 15 under various conditions. Stability-indicating liquid chromatography-mass spectrometry (LC-MS) methods have been developed to assess apixaban’s degradation pathways and estimate related substances . Understanding stability is crucial for drug formulation and shelf-life determination.
Synthesis and Process Development
Analytical Techniques and Assay Methods
Stability and Degradation Studies
Mechanism of Action
Target of Action
Apixaban Impurity 15, like Apixaban, is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting this factor, Apixaban Impurity 15 can prevent the formation of blood clots.
Mode of Action
Apixaban Impurity 15 interacts with its target, factor Xa, by binding to it in a selective and direct manner . This binding inhibits the activity of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in a decrease in thrombin generation and ultimately prevents the formation of fibrin, the main component of blood clots.
Biochemical Pathways
The primary biochemical pathway affected by Apixaban Impurity 15 is the coagulation cascade . By inhibiting factor Xa, it disrupts the cascade, preventing the formation of thrombin and fibrin, and thereby inhibiting blood clot formation. The downstream effect of this action is a reduction in the risk of thromboembolic events such as stroke and deep vein thrombosis.
Pharmacokinetics
Apixaban exhibits linear pharmacokinetics with good bioavailability . It is an immediate-release form of a peroral drug with quick dissolution . These properties suggest that Apixaban Impurity 15 may also have favorable pharmacokinetic properties.
Action Environment
The action, efficacy, and stability of Apixaban Impurity 15 can be influenced by various environmental factors. For instance, pH conditions can impact its stability, with the compound showing high degradability under both acidic and basic conditions . , suggesting that Apixaban Impurity 15 might also exhibit similar behavior.
Safety and Hazards
properties
IUPAC Name |
methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-28-16-9-7-15(8-10-16)25-19-17(18(23-25)21(27)29-2)11-12-24(20(19)26)14-5-3-13(22)4-6-14/h3-10H,11-12,22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNRGILKTSJQOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.